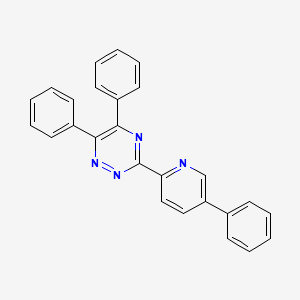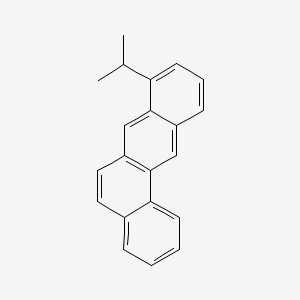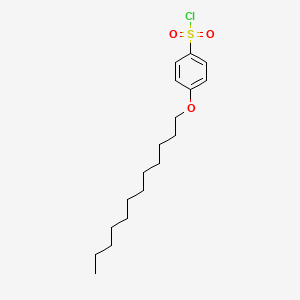
Benzenesulfonyl chloride, 4-(dodecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride, 4-(dodecyloxy)- is an organosulfur compound with the molecular formula C18H29ClO3S . It is a derivative of benzenesulfonyl chloride, where a dodecyloxy group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, 4-(dodecyloxy)- typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 4-(dodecyloxy)- undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form sulfonamides and sulfonate esters.
Water: Used in hydrolysis reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl chloride, 4-(dodecyloxy)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzenesulfonyl chloride, 4-(dodecyloxy)- involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl Chloride: The parent compound, which lacks the dodecyloxy group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A similar compound with a methyl group instead of the dodecyloxy group.
Uniqueness: Benzenesulfonyl chloride, 4-(dodecyloxy)- is unique due to the presence of the long dodecyloxy chain, which imparts different physical and chemical properties compared to its parent compound and other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of surfactants and detergents .
Eigenschaften
CAS-Nummer |
58076-34-9 |
|---|---|
Molekularformel |
C18H29ClO3S |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
4-dodecoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C18H29ClO3S/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21/h12-15H,2-11,16H2,1H3 |
InChI-Schlüssel |
VHNTZBNCKFRVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


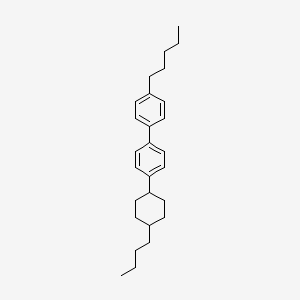
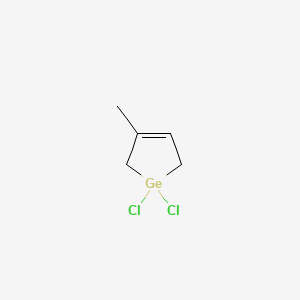
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
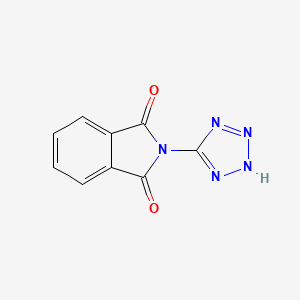
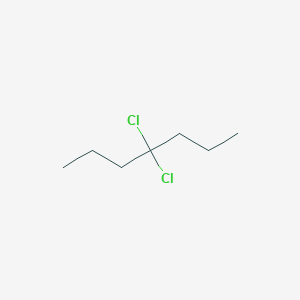
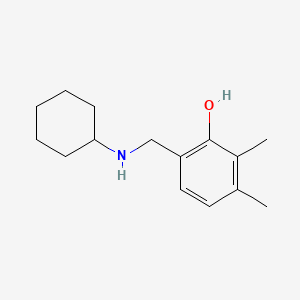
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
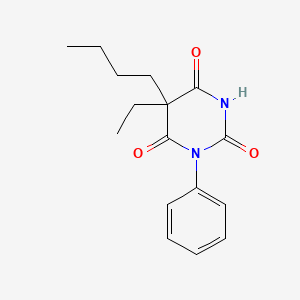

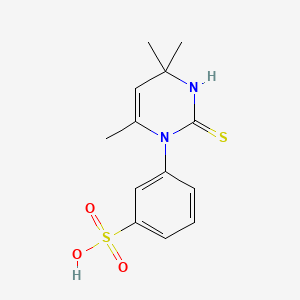
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

